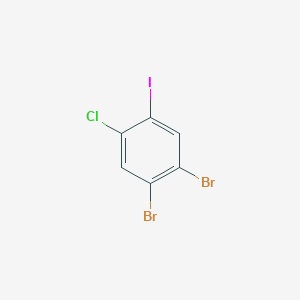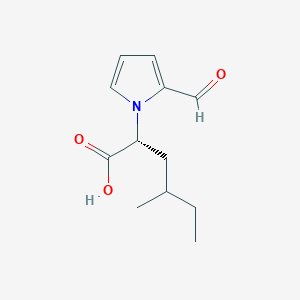
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid is a compound that features a pyrrole ring substituted with a formyl group and a hexanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid can be achieved through several methods. One common approach involves the use of a Knorr-type reaction, where aliphatic starting materials are used to form 2-thionoester pyrroles. These pyrroles are then reduced to the corresponding 2-formyl pyrroles using RANEY® nickel . Another method involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of catalytic amounts of reagents and mild reaction conditions are preferred to ensure high efficiency and minimal environmental impact.
化学反应分析
Types of Reactions
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: The major product is (2R)-2-(2-Carboxy-1H-pyrrol-1-yl)-4-methylhexanoic acid.
Reduction: The major product is (2R)-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-4-methylhexanoic acid.
Substitution: Products vary depending on the substituent introduced to the pyrrole ring.
科学研究应用
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid has several applications in scientific research:
作用机制
The mechanism of action of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The pyrrole ring can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyrrole-2-carboxaldehyde: Shares the pyrrole ring and formyl group but lacks the hexanoic acid chain.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrrole structure but differ in their substitution patterns and biological activities.
Uniqueness
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid is unique due to its combination of a pyrrole ring, formyl group, and hexanoic acid chain. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
(2R)-2-(2-formylpyrrol-1-yl)-4-methylhexanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-9(2)7-11(12(15)16)13-6-4-5-10(13)8-14/h4-6,8-9,11H,3,7H2,1-2H3,(H,15,16)/t9?,11-/m1/s1 |
InChI 键 |
NLLLZADATWILTK-HCCKASOXSA-N |
手性 SMILES |
CCC(C)C[C@H](C(=O)O)N1C=CC=C1C=O |
规范 SMILES |
CCC(C)CC(C(=O)O)N1C=CC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



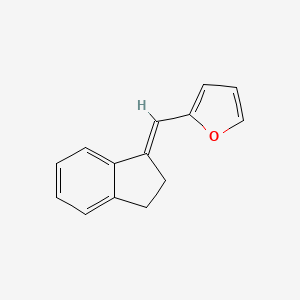
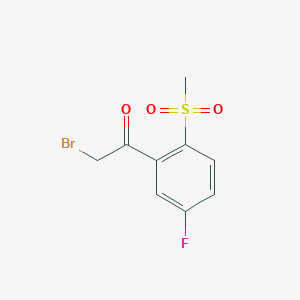
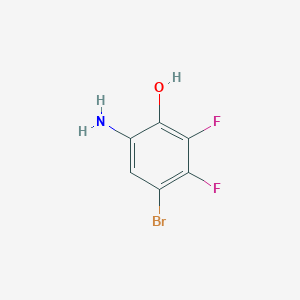
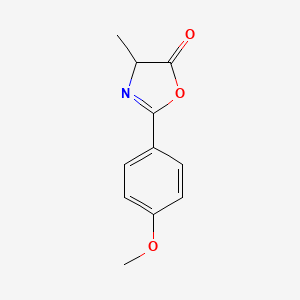
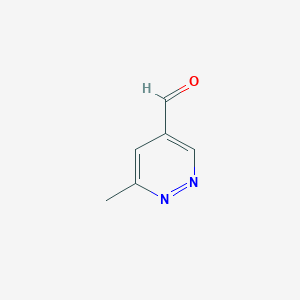

![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)

![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
